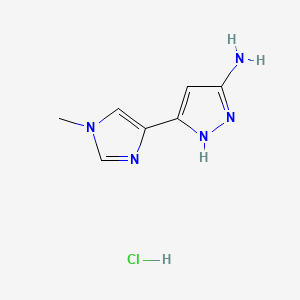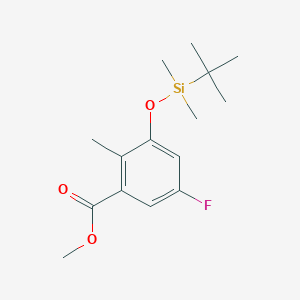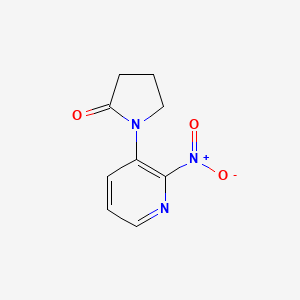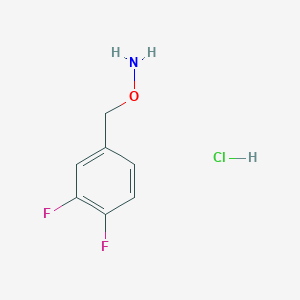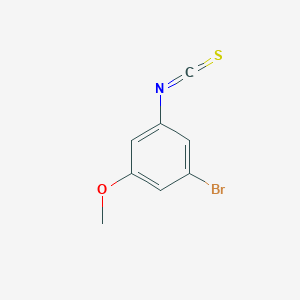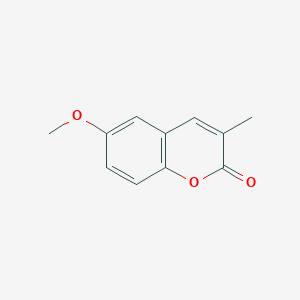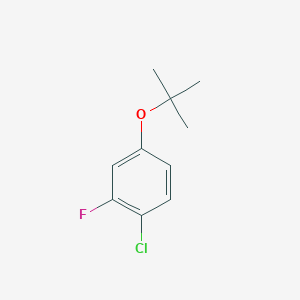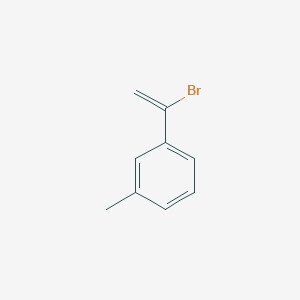
3-(5-Benzodioxolyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662219 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. This compound has been the subject of numerous studies due to its versatile nature and potential for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32662219 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32662219 is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield, reducing production costs, and ensuring the consistency of the product. The use of advanced technologies and automation in the production process helps achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662219 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32662219 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32662219 is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32662219 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological or chemical effect
Comparación Con Compuestos Similares
MFCD32662219 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are studied for comparison.
Uniqueness: MFCD32662219 may exhibit unique properties such as higher reactivity, better stability, or specific biological activities that distinguish it from other compounds.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;/h1-3,8,11H,4-6H2;1H |
Clave InChI |
UUAHLWMJQNMSIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
